
N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE is a synthetic organic compound that features a tetraazole ring and a pyridine moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the Tetraazole and Pyridine Rings: This step involves the use of coupling reagents such as EDCI or DCC to form the final compound.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the nitrogen atoms in the tetraazole ring.
Reduction: Reduction reactions can target the pyridine ring or the tetraazole ring.
Substitution: Both the pyridine and tetraazole rings can undergo substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE would depend on its specific biological target. Generally, compounds with tetraazole and pyridine structures can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(2-PYRIDYLMETHYL)AMINE
- N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(4-PYRIDYLMETHYL)AMINE
Uniqueness
The unique combination of the butyl group, tetraazole ring, and pyridine moiety in N-(1-BUTYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-(3-PYRIDYLMETHYL)AMINE may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
723753-83-1 |
|---|---|
分子式 |
C11H16N6 |
分子量 |
232.29g/mol |
IUPAC 名称 |
1-butyl-N-(pyridin-3-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C11H16N6/c1-2-3-7-17-11(14-15-16-17)13-9-10-5-4-6-12-8-10/h4-6,8H,2-3,7,9H2,1H3,(H,13,14,16) |
InChI 键 |
AWTWWUCCKVSEDA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CN=CC=C2 |
规范 SMILES |
CCCCN1C(=NN=N1)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)
![6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471257.png)
amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
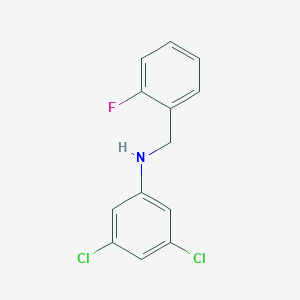
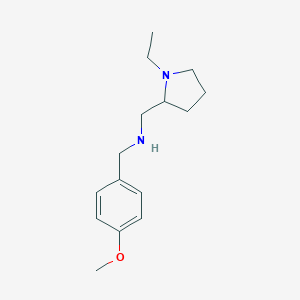
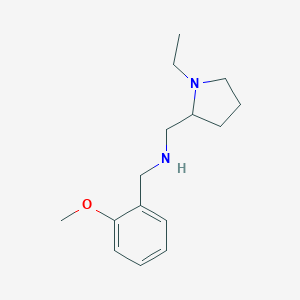
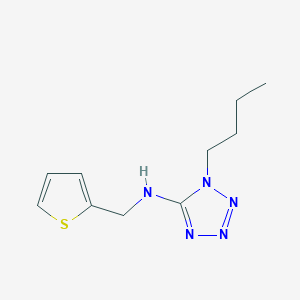
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
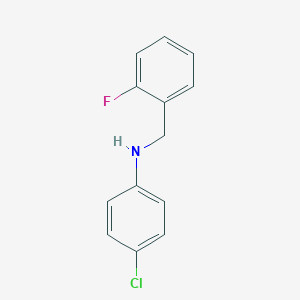
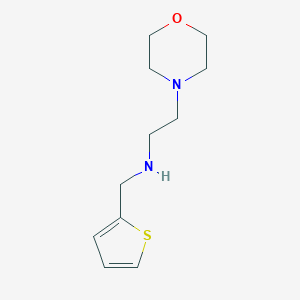
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)
